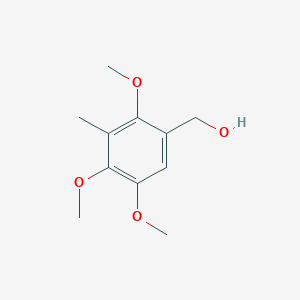![molecular formula C22H18FNO4 B303404 ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate, also known as EAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EAC is a member of the benzo[f]chromene family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. Studies have shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can inhibit the activity of several different enzymes involved in cancer cell growth, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphatidylinositol 3-kinase (PI3K). ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to inhibit the activation of several different signaling pathways involved in cancer cell survival, including the Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit a range of different biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to exhibit antifungal and antibacterial activity. Studies have also shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can induce apoptosis (programmed cell death) in cancer cells, which could make it a promising candidate for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate in lab experiments is its potent anticancer activity. ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been shown to exhibit cytotoxic effects against a range of different cancer cell lines, which makes it a useful tool for studying cancer cell biology and developing new cancer treatments. However, one of the limitations of using ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several different future directions for research on ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate. One area of research that is currently being explored is the development of new synthetic methods for producing ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate and related compounds. Another area of research is the investigation of the mechanism of action of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate and its effects on different signaling pathways and enzymes involved in cancer cell growth and survival. Finally, there is a growing interest in the potential use of ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate as a therapeutic agent for a range of different diseases, including cancer, inflammation, and oxidative stress-related conditions.
合成方法
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical reagents. The first step in the synthesis involves the reaction of 4-fluoroacetophenone with malonic acid in the presence of a base catalyst to produce 3-(4-fluorophenyl)-3-oxopropanoic acid. This compound is then reacted with ethyl 2-bromoacetate in the presence of a base catalyst to produce ethyl 3-(4-fluorophenyl)-3-oxopropanoate. The final step in the synthesis involves the reaction of ethyl 3-(4-fluorophenyl)-3-oxopropanoate with 2-aminophenol in the presence of a base catalyst to produce ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate.
科学研究应用
Ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate is in the field of cancer treatment. Studies have shown that ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate exhibits potent anticancer activity against a range of different cancer cell lines, including breast cancer, lung cancer, and prostate cancer. ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate has also been shown to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of different inflammatory and oxidative stress-related conditions.
属性
产品名称 |
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate |
|---|---|
分子式 |
C22H18FNO4 |
分子量 |
379.4 g/mol |
IUPAC 名称 |
ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate |
InChI |
InChI=1S/C22H18FNO4/c1-2-27-22(26)20-18(13-3-7-14(23)8-4-13)19-16-11-15(25)9-5-12(16)6-10-17(19)28-21(20)24/h3-11,18,25H,2,24H2,1H3 |
InChI 键 |
OYIOAABPCKBXJT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=CC(=C4)O)C=C2)N |
规范 SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C4=C(C=CC(=C4)O)C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)



![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)


![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)